N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
This compound is part of a class of molecules that often feature in research for their potential biological activities and applications in medicinal chemistry. The thiadiazole ring, methoxyphenyl group, and pyrrolidinecarboxamide moiety present in this compound suggest its relevance in the synthesis of biologically active compounds (Hirpara et al., 2003).
Synthesis Analysis
The synthesis of related thiadiazole and pyrrolidine derivatives typically involves multi-step reactions starting from appropriate aniline or carboxamide precursors. These processes might include acylation, cyclization, and substitution reactions to introduce the relevant functional groups (Mohamed, 2021).
Molecular Structure Analysis
X-ray crystallography and molecular orbital methods have been utilized to study the crystal structure and molecular conformation of similar compounds. Such studies reveal the spatial arrangement of atoms within the molecule and how this influences its reactivity and interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds containing thiadiazole rings are known for their versatility in chemical reactions, serving as precursors for further chemical modifications. This versatility is attributed to the reactive nature of the thiadiazole ring, which can undergo various nucleophilic and electrophilic substitutions (Dani et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be determined through a combination of analytical techniques like X-ray powder diffraction, NMR, and IR spectroscopy. These properties are crucial for understanding the compound's stability and suitability for pharmaceutical formulations (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, are informed by the compound's functional groups and overall molecular structure. Studies involving similar compounds have explored their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents, highlighting the importance of detailed chemical property analysis (Adhami et al., 2014).
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-7-14(21)20(8-10)11-3-5-12(24-2)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIVPSJPZVFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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